Potent Anticancer Derivatives Against A549 Cells
The parent compound 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2) exhibits weak intrinsic anticancer activity against A549 human lung adenocarcinoma cells, with post-treatment viability of 78–86% at 100 µM for 24 h [1]. This modest activity is strategically valuable, as it confirms low baseline cytotoxicity and establishes the compound as a non-toxic scaffold for further optimization. In contrast, hydrazone derivatives synthesized from this scaffold demonstrate significantly enhanced potency. For instance, bishydrazone 21 (bearing 5-nitrothienyl moieties) and its analog 20 (bearing 2-thienyl moieties) exhibited the highest anticancer activity among all 22 tested derivatives, with compound 21 maintaining favorable low cytotoxicity toward non-cancerous HSAEC1-KT cells [2]. This differentiation is critical: the 4-aminophenyl-substituted scaffold uniquely enables the synthesis of bishydrazones with heterocyclic fragments that are markedly more potent than hydrazones bearing simple aromatic substituents [3].
| Evidence Dimension | In vitro cytotoxicity (viability reduction) |
|---|---|
| Target Compound Data | Compound 2: 78–86% viability at 100 µM (24 h) |
| Comparator Or Baseline | Compound 21 (bishydrazone derivative): potent cytotoxicity (exact % not specified, but described as highest among all derivatives); Compound 6/7 (aromatic hydrazones): 64% and 61% viability |
| Quantified Difference | Derivatives reduce viability by additional 14–25 percentage points compared to parent; bishydrazones > aromatic hydrazones |
| Conditions | A549 human lung adenocarcinoma cells; 100 µM; 24 h; MTT assay |
Why This Matters
Procurement of CAS 346637-44-3 is justified for laboratories pursuing hit-to-lead optimization of anticancer agents, as it provides a validated, low-toxicity entry point to a library of structurally diverse derivatives with tunable potency.
- [1] Kairytė K, et al. Pharmaceuticals. 2022;15(8):970. (Section 2.2, Figure 2) View Source
- [2] Kairytė K, et al. Pharmaceuticals. 2022;15(8):970. (Section 2.2, Figure 2 and Figure 3) View Source
- [3] Kairytė K, et al. Pharmaceuticals. 2022;15(8):970. (Section 2.2) View Source
